6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with cyanoacetic acid derivatives, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation, apoptosis, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but lacks the amino group at the 6-position.
1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks both the amino and methyl groups.
Uniqueness
6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of both the amino group at the 6-position and the methyl group at the 3-position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-amino-3-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H7N5O/c1-2-3-4(11-10-2)8-6(7)9-5(3)12/h1H3,(H4,7,8,9,10,11,12) |
InChI Key |
TXBPGQWVSQOHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(=NC2=NN1)N |
Origin of Product |
United States |
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